molecular formula C11H12N4O3S B8583382 4-(2-Methanesulfonyl-pyrimidin-4-yloxy)-benzene-1,2-diamine

4-(2-Methanesulfonyl-pyrimidin-4-yloxy)-benzene-1,2-diamine

Cat. No. B8583382
M. Wt: 280.31 g/mol
InChI Key: UXSFFAIWSBESAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07531553B2

Procedure details

To a solution of 4-(2-methanesulfonyl-pyrimidin-4-yloxy)-benzene-1,2-diamine (Step B, 400 mg, 1.4 mmol, 1.0 eq) in anhydrous THF (4 mL) was added 1 mL of 2 M CH3NH2 in THF (2 mmol, 1.4 eq). The solution was heated to 80° C. for 1 h. The THF was removed under reduced pressure. The crude was purified by column chromatography (0-10% MeOH/CH2Cl2 with 1% NH4OH) to yield 4-(2-methylamino-pyrimidin-4-yloxy)-benzene-1,2-diamine.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mmol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CS([C:5]1[N:10]=[C:9]([O:11][C:12]2[CH:13]=[C:14]([NH2:19])[C:15]([NH2:18])=[CH:16][CH:17]=2)[CH:8]=[CH:7][N:6]=1)(=O)=O.[CH3:20][NH2:21]>C1COCC1>[CH3:20][NH:21][C:5]1[N:10]=[C:9]([O:11][C:12]2[CH:13]=[C:14]([NH2:19])[C:15]([NH2:18])=[CH:16][CH:17]=2)[CH:8]=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
CS(=O)(=O)C1=NC=CC(=N1)OC=1C=C(C(=CC1)N)N
Name
Quantity
1 mL
Type
reactant
Smiles
CN
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2 mmol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The THF was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude was purified by column chromatography (0-10% MeOH/CH2Cl2 with 1% NH4OH)

Outcomes

Product
Name
Type
product
Smiles
CNC1=NC=CC(=N1)OC=1C=C(C(=CC1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.